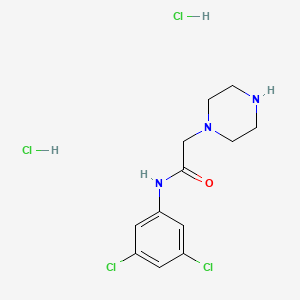N-(3,5-dichlorophenyl)-2-piperazin-1-ylacetamide dihydrochloride
CAS No.: 1257849-47-0
Cat. No.: VC3009105
Molecular Formula: C12H17Cl4N3O
Molecular Weight: 361.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1257849-47-0 |
|---|---|
| Molecular Formula | C12H17Cl4N3O |
| Molecular Weight | 361.1 g/mol |
| IUPAC Name | N-(3,5-dichlorophenyl)-2-piperazin-1-ylacetamide;dihydrochloride |
| Standard InChI | InChI=1S/C12H15Cl2N3O.2ClH/c13-9-5-10(14)7-11(6-9)16-12(18)8-17-3-1-15-2-4-17;;/h5-7,15H,1-4,8H2,(H,16,18);2*1H |
| Standard InChI Key | QASCRYBCGNIGPV-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1)CC(=O)NC2=CC(=CC(=C2)Cl)Cl.Cl.Cl |
| Canonical SMILES | C1CN(CCN1)CC(=O)NC2=CC(=CC(=C2)Cl)Cl.Cl.Cl |
Introduction
Chemical Structure and Classification
Structural Features
N-(3,5-dichlorophenyl)-2-piperazin-1-ylacetamide dihydrochloride belongs to the chemical class of phenylacetamide derivatives. The compound features several key structural elements:
-
A 3,5-dichlorophenyl group connected through an amide bond
-
A piperazine ring system functioning as the central heterocyclic moiety
-
An acetamide linkage connecting the piperazine to the dichlorophenyl group
-
Two hydrochloride salt forms enhancing water solubility
The compound represents a structural analog to several N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives that have been studied for their pharmacological activities. The structural motif, particularly the amide bond, is significant as it replaces the imide ring found in related pyrrolidine-2,5-dione derivatives .
Physical and Chemical Properties
While specific data for N-(3,5-dichlorophenyl)-2-piperazin-1-ylacetamide dihydrochloride is limited, properties can be inferred from structurally related compounds:
Synthetic Methodologies
General Synthetic Approach
The synthesis of N-(3,5-dichlorophenyl)-2-piperazin-1-ylacetamide dihydrochloride likely follows pathways similar to those documented for related phenylacetamide compounds. Based on the synthesis of analogous compounds, a probable synthetic route would involve:
-
Acylation of 3,5-dichloroaniline with 2-chloroacetyl chloride
-
Subsequent alkylation reaction with piperazine
-
Conversion to the dihydrochloride salt
This approach parallels the documented synthesis of N-(3-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which involves a two-step process beginning with the preparation of 2-chloro-1-(3-chlorophenyl)ethanone intermediates .
Detailed Synthetic Protocol
Drawing from reported methods for similar compounds, the synthesis would likely proceed as follows:
-
Preparation of 2-chloro-N-(3,5-dichlorophenyl)acetamide intermediate:
-
3,5-Dichloroaniline (0.05 mol) is dissolved in dichloromethane (30 ml) and mixed with 5 ml of 2% aqueous sodium hydroxide solution
-
2-Chloroacetyl chloride (0.05 mol) in dichloromethane (10 ml) is added dropwise over an hour under ice cooling
-
The reaction mixture is stirred for an additional 2 hours
-
The mixture is extracted with potassium bisulfate solution, water, and brine
-
The organic layer is dried over sodium sulfate and evaporated to yield the intermediate
-
-
Alkylation with piperazine:
-
Salt formation:
-
The free base is dissolved in an appropriate solvent
-
Hydrogen chloride (gaseous or in solution) is added to form the dihydrochloride salt
-
The product is recrystallized to obtain pure N-(3,5-dichlorophenyl)-2-piperazin-1-ylacetamide dihydrochloride
-
Pharmacological Profile
Mechanism of Action
Based on structural similarities to compounds studied in the literature, N-(3,5-dichlorophenyl)-2-piperazin-1-ylacetamide dihydrochloride may interact with neuronal systems. Related phenylacetamide derivatives have demonstrated actions on:
-
Voltage-sensitive sodium channels (site 2)
-
Possibly GABA-ergic systems
-
Other neuronal receptors mediated through the piperazine moiety
The presence of the 3,5-dichlorophenyl group, compared to the 3-chlorophenyl or 3-trifluoromethylphenyl groups in studied analogs, would likely influence receptor binding affinity and selectivity.
Structure-Activity Relationship Studies
Impact of Substitution Patterns
Research on related compounds provides insights into how structural features might influence the activity of N-(3,5-dichlorophenyl)-2-piperazin-1-ylacetamide dihydrochloride:
-
Halogen substitution: The dichlorophenyl moiety likely enhances lipophilicity and blood-brain barrier penetration compared to monosubstituted analogs. Studies on related compounds have shown that 3-substituted phenyl rings tend to confer favorable anticonvulsant properties
-
Piperazine substitution: In studied analogs, the nature of substitution on the piperazine ring significantly affects activity. Unsubstituted piperazine (as in the title compound) versus 4-phenylpiperazine derivatives show distinct pharmacological profiles
-
Amide versus imide linkage: Research has demonstrated that the conversion from a pyrrolidine-2,5-dione core to an acetamide structure influences anticonvulsant activity, suggesting the importance of conformational flexibility and hydrogen bonding capability
Comparison with Related Compounds
The table below compares structural features that might influence activity:
Analytical Characterization
Chromatographic Analysis
Based on similar compounds, HPLC analysis would likely employ:
-
Reversed-phase chromatography with C18 columns
-
Mobile phases consisting of acetonitrile/water mixtures with buffering agents
-
UV detection at wavelengths between 220-280 nm
-
Retention times that would be influenced by the lipophilicity conferred by the dichlorophenyl group
Pharmacological Evaluation Methods
In Vivo Testing Models
For compounds in this class, the following animal models are typically employed to evaluate anticonvulsant activity:
-
Maximal Electroshock Seizure (MES) test:
-
Subcutaneous Pentylenetetrazole (scPTZ) test:
-
6-Hz psychomotor seizure model:
-
Rotarod test:
In Vitro Binding Studies
Based on research with structurally related compounds, in vitro evaluations might include:
-
Sodium channel binding assays:
-
GABA receptor binding studies:
-
Evaluating potential enhancement of GABAergic neurotransmission
-
Important for understanding mechanism of action
-
-
Other receptor binding profiles:
-
Screening against various CNS receptors including dopaminergic and serotonergic systems
-
Important for predicting side effect profiles and additional therapeutic applications
-
Future Research Directions
Structural Optimization
Future research on N-(3,5-dichlorophenyl)-2-piperazin-1-ylacetamide dihydrochloride and related compounds might focus on:
-
Modification of the piperazine ring: Introduction of various substituents at the 4-position to enhance receptor selectivity
-
Exploration of alternative halogen substitution patterns: Investigating the effects of different positioning or types of halogens on the phenyl ring
-
Prodrug approaches: Development of prodrug forms to enhance bioavailability and blood-brain barrier penetration
Expanded Therapeutic Applications
Beyond anticonvulsant activity, compounds of this structural class warrant investigation for:
-
Neuropathic pain management: Many anticonvulsants show efficacy in neuropathic pain conditions
-
Psychiatric disorders: The piperazine moiety is common in antipsychotic and anxiolytic drugs
-
Neurodegenerative conditions: Potential neuroprotective effects could be explored in models of conditions like Alzheimer's or Parkinson's disease
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume